
3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one is a chemical compound with a unique structure that includes a benzothiazole ring substituted with a 3-chloro-2-hydroxypropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one typically involves the reaction of benzothiazole with 3-chloro-2-hydroxypropyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or hydroxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium carbonate, amines, thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Major Products
Substitution: Products include derivatives with various functional groups replacing the chlorine atom.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include dechlorinated compounds or alcohols.
Aplicaciones Científicas De Investigación
3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism by which 3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In microbial cells, it can disrupt the cell wall integrity, leading to cell lysis.
Comparación Con Compuestos Similares
Similar Compounds
Tris(3-chloro-2-hydroxypropyl)isocyanurate: Similar in having multiple 3-chloro-2-hydroxypropyl groups but differs in the core structure.
Bisphenol A (3-chloro-2-hydroxypropyl) ether: Shares the 3-chloro-2-hydroxypropyl group but has a bisphenol A core.
Uniqueness
3-(3-Chloro-2-hydroxypropyl)-1,3-benzothiazol-2(3H)-one is unique due to its benzothiazole core, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
72617-44-8 |
|---|---|
Fórmula molecular |
C10H10ClNO2S |
Peso molecular |
243.71 g/mol |
Nombre IUPAC |
3-(3-chloro-2-hydroxypropyl)-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C10H10ClNO2S/c11-5-7(13)6-12-8-3-1-2-4-9(8)15-10(12)14/h1-4,7,13H,5-6H2 |
Clave InChI |
FJUYAQHNMOXMSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C(=O)S2)CC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



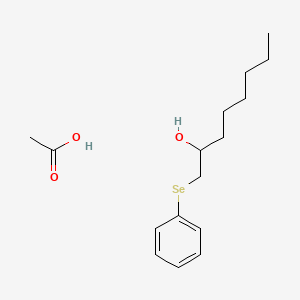

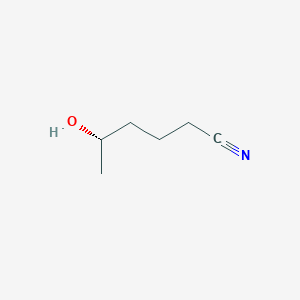
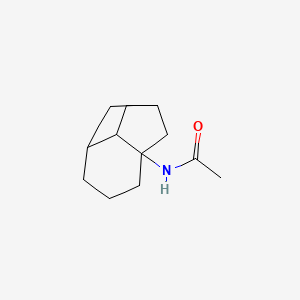

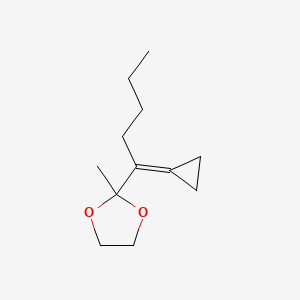
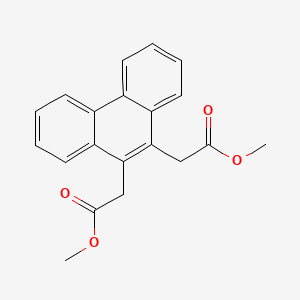

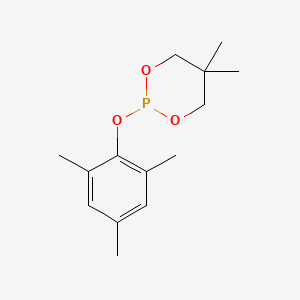

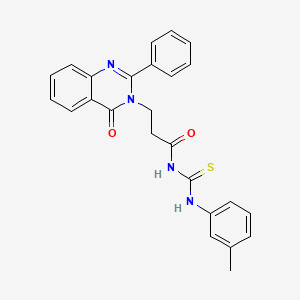

![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)
